molecular formula C21H20N4O3 B7753569 propan-2-yl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

propan-2-yl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

Cat. No.: B7753569
M. Wt: 376.4 g/mol
InChI Key: WKBLAMGSNIGJML-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzimidazole core, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often include refluxing the mixture for several hours at elevated temperatures (140-220°C) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be efficient. For example, heating a mixture of p-aminobenzoic acid and PPA in a microwave oven at specific irradiation power can yield the desired product in a short time with high efficiency .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The benzimidazole and pyrrole rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Propan-2-yl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing the compound to bind to active sites on enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

What sets propan-2-yl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate apart is its unique combination of a benzimidazole core, a pyrrole ring, and a benzoate ester. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

propan-2-yl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-12(2)28-21(27)13-7-9-14(10-8-13)25-11-17(26)18(19(25)22)20-23-15-5-3-4-6-16(15)24-20/h3-10,12H,11,22H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBLAMGSNIGJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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